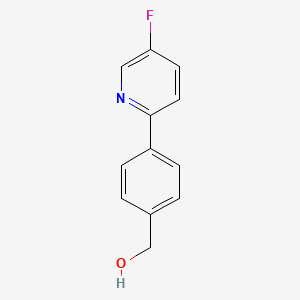
Pseudomonic Acid F
Overview
Description
Pseudomonic Acid F is a derivative of mupirocin, an antibiotic produced by the bacterium Pseudomonas fluorescens. This compound is known for its antibacterial properties and is used primarily in topical formulations to treat skin infections caused by gram-positive bacteria .
Mechanism of Action
Target of Action
Pseudomonic Acid F, also known as DE(8-carboxyoctyl)6-carboxyhexylmupirocin, primarily targets bacterial protein synthesis . It specifically inhibits the activity of bacterial isoleucyl-tRNA synthetase , an enzyme that plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA .
Mode of Action
The compound interacts with its target by binding to the active site of the bacterial isoleucyl-tRNA synthetase . This binding inhibits the enzyme’s activity, thereby preventing the attachment of isoleucine to its corresponding tRNA . As a result, protein synthesis in the bacteria is disrupted .
Biochemical Pathways
The inhibition of bacterial isoleucyl-tRNA synthetase disrupts the protein synthesis pathway in bacteria . This disruption affects the downstream effects of protein synthesis, including cell growth and division .
Pharmacokinetics
Therefore, its bioavailability is largely confined to the site of application .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from growing and dividing normally . This makes it an effective treatment for bacterial infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is produced by the soil bacterium Pseudomonas fluorescens, which can grow in a variety of environments, including soil, water, and plant surfaces . The production of this compound and other secondary metabolites by this bacterium is activated by signal molecules in a phenomenon known as quorum sensing . This suggests that the compound’s production, and potentially its action, can be influenced by the bacterial population density and other environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pseudomonic Acid F involves multiple steps, starting from mupirocinThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pseudomonic Acid F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Pseudomonic Acid F has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Applied in topical formulations to treat skin infections caused by gram-positive bacteria.
Industry: Utilized in the production of antibacterial coatings and materials.
Comparison with Similar Compounds
Similar Compounds
Mupirocin: The parent compound, used widely as an antibiotic.
Pseudomonic Acid A: Another derivative of mupirocin with similar antibacterial properties.
Isoleucyl-tRNA Synthetase Inhibitors: A class of compounds that share a similar mechanism of action.
Uniqueness
Pseudomonic Acid F is unique due to its specific modifications, which enhance its antibacterial properties and broaden its spectrum of activity. These modifications also improve its stability and efficacy in topical formulations .
Properties
IUPAC Name |
7-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O9/c1-14(11-21(28)31-9-7-5-4-6-8-20(26)27)10-18-23(30)22(29)17(13-32-18)12-19-24(33-19)15(2)16(3)25/h11,15-19,22-25,29-30H,4-10,12-13H2,1-3H3,(H,26,27)/b14-11+/t15-,16-,17-,18-,19-,22+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVFEJHUAUQOLX-XUUZYBQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCC(=O)O)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCC(=O)O)/C)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167842-64-0 | |
| Record name | DE(8-carboxyoctyl)6-carboxyhexylmupirocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167842640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOMONIC ACID F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A2FN8SE0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




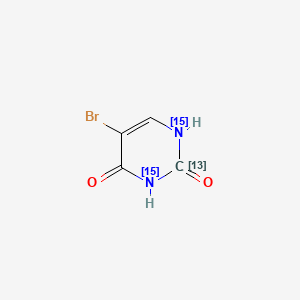


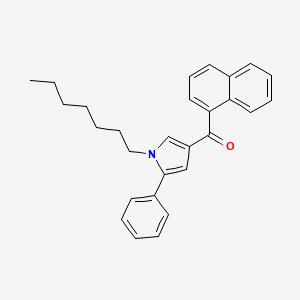
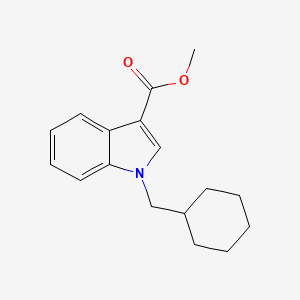

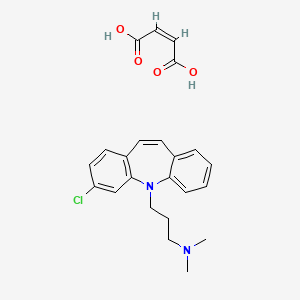
![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)

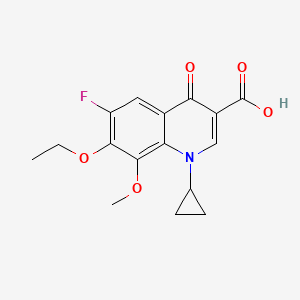
![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
